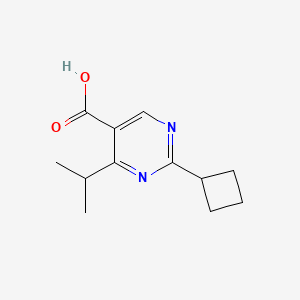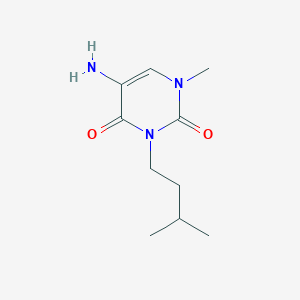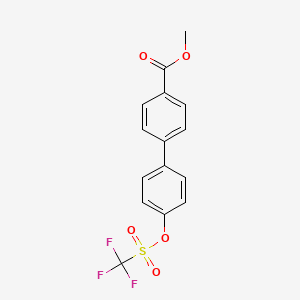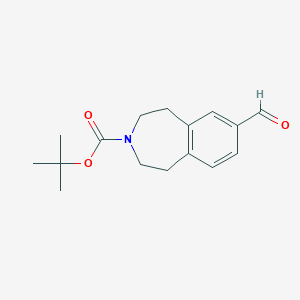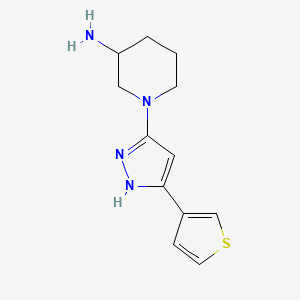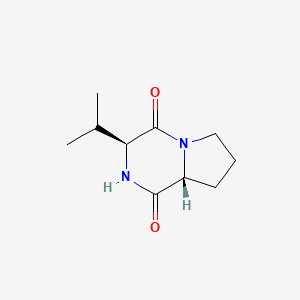
Cyclo(D-Pro-L-Val)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cyclo(D-Pro-L-Val) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. The linear dipeptide D-Pro-L-Val can be synthesized using standard peptide coupling reactions, such as the use of carbodiimides like dicyclohexylcarbodiimide (DCC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS). The cyclization of the linear dipeptide to form the cyclic dipeptide can be achieved by heating the linear dipeptide in an appropriate solvent, such as acetic acid or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of Cyclo(D-Pro-L-Val) typically involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a common method used for the industrial production of cyclic dipeptides. In SPPS, the linear dipeptide is synthesized on a solid support, and cyclization is achieved by cleaving the peptide from the support and inducing cyclization under controlled conditions .
化学反応の分析
Types of Reactions
Cyclo(D-Pro-L-Val) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of diketopiperazine derivatives with oxidized side chains.
Reduction: Formation of reduced diketopiperazine derivatives.
Substitution: Formation of halogenated or other substituted diketopiperazine derivatives.
科学的研究の応用
Cyclo(D-Pro-L-Val) has a wide range of scientific research applications:
作用機序
The mechanism of action of Cyclo(D-Pro-L-Val) involves its interaction with specific molecular targets and pathways. In microbial systems, it can modulate quorum sensing by interacting with quorum-sensing receptors, leading to changes in gene expression and biofilm formation. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Cyclo(D-Pro-L-Val) can be compared with other similar cyclic dipeptides, such as:
Cyclo(L-Pro-L-Val): Similar structure but different stereochemistry.
Cyclo(D-Pro-L-Leu): Another cyclic dipeptide with similar biological activities but different amino acid composition.
Cyclo(L-Pro-L-Phe): Known for its role in microbial communication and quorum sensing.
These compounds share the diketopiperazine core structure but differ in their amino acid composition and stereochemistry, leading to variations in their biological activities and applications.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
(3S,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8+/m1/s1 |
InChIキー |
XLUAWXQORJEMBD-SFYZADRCSA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@@H]2C(=O)N1 |
正規SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
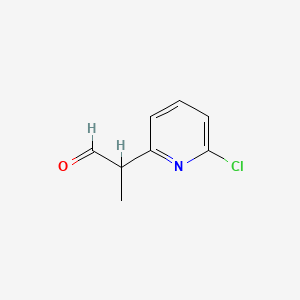
![2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
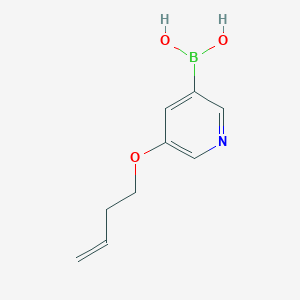
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
